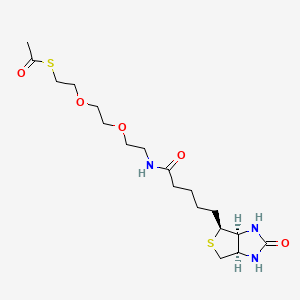
Biotin-PEG2-methyl ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG2-methyl ethanethioate: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of biotin, a polyethylene glycol (PEG) spacer with two units, and a methyl ethanethioate group. The PEG spacer enhances the solubility and stability of the compound, making it an essential tool in biomedical research and pharmaceutical development .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG2-methyl ethanethioate involves several steps:
Activation of Biotin: Biotin is first activated using a suitable reagent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, typically PEG-diamine, to form biotin-PEG2.
Thioester Formation: The final step involves the reaction of biotin-PEG2 with methyl ethanethioate under mild conditions to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
Continuous PEGylation: The activated biotin is continuously reacted with PEG-diamine in a controlled environment.
Automated Thioester Formation: The final product is obtained through automated systems that ensure consistent quality and yield
化学反应分析
Types of Reactions: Biotin-PEG2-methyl ethanethioate undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.
Cleavage Reactions: The PEG spacer can be cleaved under specific conditions, releasing the biotin and the attached drug
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Cleavage Conditions: Cleavage reactions typically occur under acidic or enzymatic conditions
Major Products:
Substitution Products: The major products of substitution reactions are biotin-PEG2 derivatives with different functional groups.
Cleavage Products: The cleavage reactions yield biotin and the attached drug or molecule
科学研究应用
Chemistry: Biotin-PEG2-methyl ethanethioate is used in the synthesis of complex molecules and as a linker in various chemical reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and to label biomolecules for detection and purification .
Medicine: In medicine, this compound is crucial in the development of ADCs, which are used for targeted cancer therapy. The cleavable linker allows for the controlled release of the drug at the target site .
Industry: Industrially, this compound is used in the production of biotinylated products and in the development of diagnostic tools .
作用机制
Mechanism: Biotin-PEG2-methyl ethanethioate functions as a cleavable linker in ADCs. The biotin moiety binds to avidin or streptavidin, facilitating the attachment of the ADC to the target cell. The PEG spacer enhances solubility and stability, while the methyl ethanethioate group allows for controlled cleavage and release of the drug .
Molecular Targets and Pathways: The primary molecular targets are cancer cells, where the ADC binds to specific antigens. The linker is cleaved in the acidic environment of the cancer cell, releasing the cytotoxic drug and inducing cell death .
相似化合物的比较
Biotin-PEG2-maleimide: Another cleavable linker used in ADCs, but with a maleimide group instead of methyl ethanethioate.
Biotin-PEG2-amine: A non-cleavable linker with an amine group.
Biotin-PEG2-succinimidyl ester: A cleavable linker with a succinimidyl ester group
Uniqueness: Biotin-PEG2-methyl ethanethioate is unique due to its specific cleavage properties and the stability provided by the PEG spacer. This makes it particularly suitable for applications requiring controlled release and high solubility .
属性
分子式 |
C18H31N3O5S2 |
|---|---|
分子量 |
433.6 g/mol |
IUPAC 名称 |
S-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C18H31N3O5S2/c1-13(22)27-11-10-26-9-8-25-7-6-19-16(23)5-3-2-4-15-17-14(12-28-15)20-18(24)21-17/h14-15,17H,2-12H2,1H3,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m0/s1 |
InChI 键 |
YLSPLOAAMQPYEH-ZOBUZTSGSA-N |
手性 SMILES |
CC(=O)SCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
规范 SMILES |
CC(=O)SCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


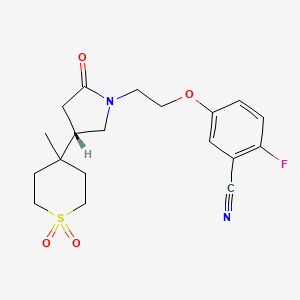

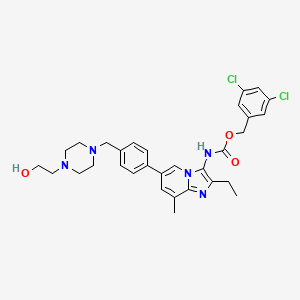
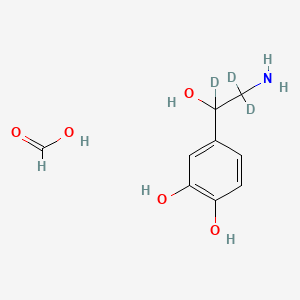
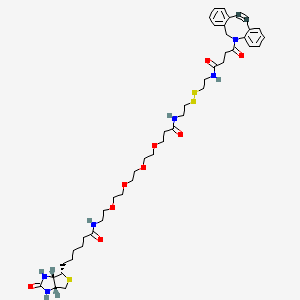
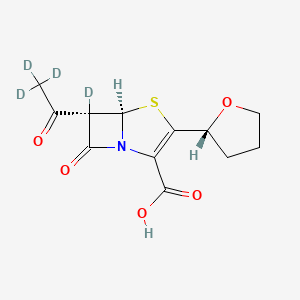
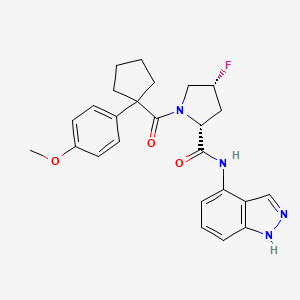
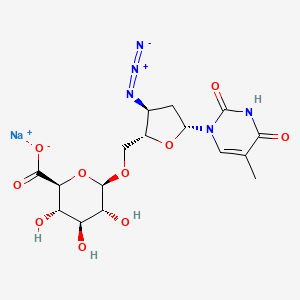
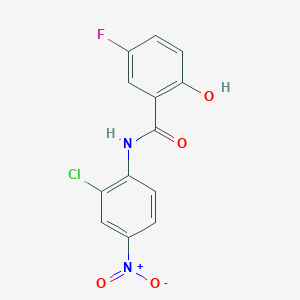
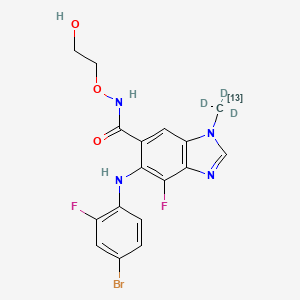
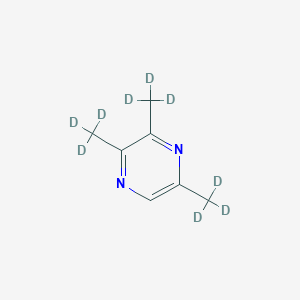
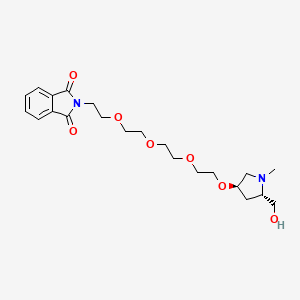
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

